molecular formula C14H16BFO3 B1404354 2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1394973-17-1

2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1404354
M. Wt: 262.09 g/mol
InChI Key: OPKXSJLCXJBUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule that contains a benzofuran ring and a dioxaborolane ring. The benzofuran ring is a heterocyclic compound that is ubiquitous in nature and has strong biological activities . The dioxaborolane ring is a boron-containing compound that is often used in organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring and a dioxaborolane ring. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and structurally characterized through various spectroscopic methods such as FT-IR, NMR, and MS, as well as X-ray diffraction. The molecular structures of similar compounds have been optimized using Density Functional Theory (DFT) and compared with X-ray diffraction values, showing consistency between the DFT-optimized molecular structure and the crystal structure determined by single-crystal X-ray diffraction (Wu et al., 2021).

Application in Fluorescence Probes

  • Boronate ester fluorescence probes incorporating variants of the compound have been synthesized for the detection of hydrogen peroxide. These compounds exhibit distinct fluorescence responses, demonstrating their potential in bioanalytical applications (Lampard et al., 2018).

Utility in Polymer Synthesis

  • The compound has been used in the synthesis of novel polymers. For instance, conjugated polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain, which exhibit deeply colored properties, have been synthesized using a palladium-catalyzed polycondensation process. These polymers are soluble in common organic solvents and have applications in materials science (Welterlich et al., 2012).

Development of Organic Solar Cells

  • The compound is used in the synthesis of copolymers for organic solar cell applications. These copolymers show thermal stability and a narrow optical band gap, suitable for use in organic solar cells. The synthesis method employed avoids non-selective bromination, enhancing the efficiency of the process (Meena et al., 2018).

Future Directions

Given the biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Therefore, this compound could be a potential subject for future research in these fields.

properties

IUPAC Name

2-(6-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXSJLCXJBUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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